molecular formula C14H29NO B1346006 N-DODECYL-ACETAMIDE CAS No. 3886-80-4

N-DODECYL-ACETAMIDE

Katalognummer: B1346006
CAS-Nummer: 3886-80-4
Molekulargewicht: 227.39 g/mol
InChI-Schlüssel: MDYPFOFSXHBHFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-DODECYL-ACETAMIDE: is an organic compound belonging to the class of amides. It is characterized by the presence of a long dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the acetamide group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-DODECYL-ACETAMIDE typically involves the reaction of dodecylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction can be represented as follows:

Dodecylamine+Acetic AnhydrideAcetamide, N-dodecyl-+Acetic Acid\text{Dodecylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Dodecylamine+Acetic Anhydride→Acetamide, N-dodecyl-+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-DODECYL-ACETAMIDE can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to yield primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as alcohols, aldehydes, and carboxylic acids.

    Reduction: Primary amines and other reduced forms.

    Substitution: Substituted amides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-DODECYL-ACETAMIDE is used as a surfactant in various chemical reactions and processes. Its ability to reduce surface tension makes it valuable in emulsification and dispersion applications.

Biology: In biological research, this compound is utilized for its antimicrobial properties. It is often incorporated into disinfectants and antiseptics to enhance their efficacy against pathogenic microorganisms .

Medicine: The compound’s surfactant properties are exploited in pharmaceutical formulations to improve the solubility and bioavailability of certain drugs.

Industry: this compound finds applications in the production of detergents, cosmetics, and personal care products. Its ability to form micelles makes it an effective cleaning agent.

Wirkmechanismus

The mechanism of action of N-DODECYL-ACETAMIDE primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the amide group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and disrupt microbial cell membranes, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

    Acetamide, N-tetradecyl-: Similar structure with a 14-carbon alkyl chain.

    Acetamide, N-hexadecyl-: Similar structure with a 16-carbon alkyl chain.

    Acetamide, N-octadecyl-: Similar structure with an 18-carbon alkyl chain.

Comparison:

    N-DODECYL-ACETAMIDE: is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its surfactant properties compared to shorter or longer chain analogs.

    Acetamide, N-tetradecyl-: and have longer alkyl chains, which may increase hydrophobic interactions but can reduce solubility in aqueous solutions.

    Acetamide, N-octadecyl-: has an even longer chain, making it more hydrophobic and less effective as a surfactant in certain applications.

Eigenschaften

CAS-Nummer

3886-80-4

Molekularformel

C14H29NO

Molekulargewicht

227.39 g/mol

IUPAC-Name

N-dodecylacetamide

InChI

InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-15-14(2)16/h3-13H2,1-2H3,(H,15,16)

InChI-Schlüssel

MDYPFOFSXHBHFE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)C

Kanonische SMILES

CCCCCCCCCCCCNC(=O)C

Key on ui other cas no.

3886-80-4

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 1-dodecylamine (1.049 g, 5.59 mmol), triethylamine (0.86 ml, 6.15 mmol) and acetyl chloride (0.44 ml, 6.15 mmol) in dichloromethane (10 ml) was stirred at room temperature for 3h. The mixture was quenched with water and the organic phase was separated. Evaporation of the dried (magnesium sulfate) organic phase gave a solid, which was recrystallized from hexane to give the titled amide.
Quantity
1.049 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.